2-Thiophenecarboxaldehyde, 5-hydroxy-
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Overview
Description
2-Thiophenecarboxaldehyde, 5-hydroxy- is an organic compound with the molecular formula C5H4OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an aldehyde group (-CHO) at the second position and a hydroxyl group (-OH) at the fifth position of the thiophene ring. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxaldehyde, 5-hydroxy- typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring. The reaction involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of 2-Thiophenecarboxaldehyde, 5-hydroxy- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxaldehyde, 5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid, 5-hydroxy-
Reduction: 2-Thiophenemethanol, 5-hydroxy-
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiophenecarboxaldehyde, 5-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxaldehyde, 5-hydroxy- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the hydroxyl group at the fifth position.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of a hydroxyl group at the fifth position.
2,5-Thiophenedicarboxaldehyde: Contains an additional formyl group at the fifth position
Uniqueness
2-Thiophenecarboxaldehyde, 5-hydroxy- is unique due to the presence of both an aldehyde and a hydroxyl group on the thiophene ring. This dual functionality imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H4O2S |
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Molecular Weight |
128.15 g/mol |
IUPAC Name |
5-hydroxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H4O2S/c6-3-4-1-2-5(7)8-4/h1-3,7H |
InChI Key |
ZAGQHACBBWVDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)O)C=O |
Origin of Product |
United States |
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